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Compound of Interest

Compound Name: Berkelic acid

Cat. No.: B1263399

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of (-)-Berkelic acid, a potent natural product with significant anticancer activity. The
information is compiled from peer-reviewed scientific literature and is intended to guide
researchers in the replication and further investigation of this complex molecule.

Introduction

(-)-Berkelic acid is a structurally unique spiroketal isolated from an extremophilic Penicillium
species found in the Berkeley Pit Lake in Montana.[1] It exhibits potent and selective activity
against the human ovarian cancer cell line OVCAR-3 with a GI50 of 91 nM.[1][2][3] Its complex
tetracyclic framework, featuring a chroman/isochroman spiroketal skeleton and six stereogenic
centers, has made it a challenging and attractive target for total synthesis.[1] Several
successful total syntheses have been reported, each employing unique strategies to construct
the core structure and install the requisite stereochemistry.[4][5][6] This document focuses on a
concise and efficient eight-step asymmetric synthesis, providing detailed protocols for its key
transformations.

Retrosynthetic Analysis

A common retrosynthetic strategy involves disconnecting the tetracyclic core at the spiroketal
linkage and the side chain. One of the most concise approaches features a late-stage
installation of the side chain via a nickel-catalyzed reductive coupling. The tetracyclic core is
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envisioned to arise from a one-pot deprotection and spiroacetalization of a substituted
isochroman precursor. This isochroman itself can be constructed via a Catellani reaction/oxa-
Michael cascade.
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Caption: Retrosynthetic analysis of (-)-Berkelic acid.

Experimental Protocols

The following protocols are adapted from the eight-step total synthesis reported by Zhou and
coworkers.[4][7]

Key Synthetic Steps & Data
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Protocol 1: Synthesis of the Tetracyclic Core via
Catellani Reaction, Hydrogenation, and
Spiroacetalization

This protocol outlines the construction of the key tetracyclic intermediate.
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Caption: Workflow for the synthesis of the tetracyclic core.
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Step 1: Catellani Reaction/oxa-Michael Cascade|[8]

e To a solution of the aryl iodide starting material in N-methyl-2-pyrrolidone (NMP), add
Pd(OACc)z, XPhos, and NBE-CO2zK.

e The chiral epoxide and enone are then added to the reaction mixture.
e The mixture is heated to 60 °C for 12 hours.
» After cooling, Cs2COs is added, and the reaction is stirred for an additional 11 hours.

e The reaction is then worked up by extraction with an organic solvent and purified by column
chromatography to yield the isochroman intermediate.

Step 2: Hydrogenation and Spiroacetalization[8]
e The isochroman intermediate is dissolved in methanol (MeOH).

o Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen
atmosphere for 30 minutes.

e The catalyst is filtered off, and p-toluenesulfonic acid monohydrate (TsOH-H20) is added to
the filtrate.

e The reaction is stirred for 12 hours at room temperature.

e The product, the tetracyclic spiroketal, is isolated after aqueous workup and purification. This
one-pot process establishes four new stereocenters with high stereocontrol.[4]

Protocol 2: Completion of the Total Synthesis

This section details the final steps to afford (-)-Berkelic acid.
Step 3: lodination|[8]
e The tetracyclic spiroketal is dissolved in dichloromethane (DCM).

» Triphenylphosphine (PPhs), imidazole, and iodine (I2) are added sequentially.
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e The reaction is stirred at room temperature for 3 hours.
e The resulting iodide is purified by column chromatography.
Step 4: Ni-catalyzed Reductive Coupling[8]

e In a glovebox, a mixture of NiClz(dme), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and
manganese (Mn) powder is prepared in N,N-dimethylacetamide (DMA).

o The iodide from the previous step and the side chain fragment are added, and the reaction is
stirred at O °C for 5-10 hours.

e The coupled product is obtained after quenching, extraction, and chromatographic
purification.

Step 5: Final Deprotection (Ester Hydrolysis)[8]

e The product from the reductive coupling is dissolved in toluene.
¢ Hexabutyldistannoxane ((BuszSn):20) is added.

e The reaction mixture is heated to 115 °C for 8 hours.
 Purification by chromatography yields (-)-Berkelic acid.

Biological Activity and Significance

(-)-Berkelic acid has garnered significant attention due to its potent and selective cytotoxic
activity against the OVCAR-3 human ovarian cancer cell line.[1] It has also been shown to
exhibit moderate inhibitory activity against matrix metalloproteinase MMP-3 and caspase-1.[1]
The unique spiroketal structure is crucial for its biological activity. The development of a
concise and scalable total synthesis is vital for several reasons:

o Supply: The natural source of (-)-Berkelic acid is an extremophilic fungus, making large-
scale isolation challenging.[1][6] Synthetic routes provide a reliable source of the material for
further studies.
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e Analogue Synthesis: An efficient synthetic route allows for the creation of analogues to probe
the structure-activity relationship (SAR) and potentially develop more potent or selective
therapeutic agents.[9][10]

o Target Identification: Sufficient quantities of the natural product are required for biochemical
and cellular studies to identify its molecular target and elucidate its mechanism of action.

Significance of Total Synthesis Biological Profile
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Caption: Significance and biological profile of (-)-Berkelic acid.

Conclusion

The total synthesis of (-)-Berkelic acid represents a significant achievement in modern organic
chemistry. The development of concise and stereoselective routes, such as the eight-step
synthesis highlighted here, provides a platform for the production of this valuable natural
product and its analogues for further investigation in cancer research and drug development.
The detailed protocols and strategic overview provided in these notes are intended to facilitate
these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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